Forodesine Forodesine Forodesine is a transition-state analog inhibitor of purine nucleoside phosphorylase.
Brand Name: Vulcanchem
CAS No.: 209799-67-7
VCID: VC0528353
InChI: InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
SMILES: C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol

Forodesine

CAS No.: 209799-67-7

Inhibitors

VCID: VC0528353

Molecular Formula: C11H14N4O4

Molecular Weight: 266.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Forodesine - 209799-67-7

CAS No. 209799-67-7
Product Name Forodesine
Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
IUPAC Name 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
Standard InChIKey IWKXDMQDITUYRK-KUBHLMPHSA-N
Isomeric SMILES C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
SMILES C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O
Canonical SMILES C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O
Appearance Solid powder
Description Forodesine is a transition-state analog inhibitor of purine nucleoside phosphorylase.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Forodesine; Fodosine; Immucillin H; NTR 001; NTR-001; NTR001
Reference 1: Argnani L, Broccoli A, Zinzani PL. Cutaneous T-cell lymphomas: Focusing on novel agents in relapsed and refractory disease. Cancer Treat Rev. 2017 Dec;61:61-69. doi: 10.1016/j.ctrv.2017.10.007. Epub 2017 Oct 28. Review. PubMed PMID: 29102679.
2: Lewis DJ, Duvic M. Forodesine in the treatment of cutaneous T-cell lymphoma. Expert Opin Investig Drugs. 2017 Jun;26(6):771-775. doi: 10.1080/13543784.2017.1324569. Epub 2017 May 5. Review. PubMed PMID: 28447489.
3: Thomas X, Le Jeune C. Treating adults with acute lymphocytic leukemia: new pharmacotherapy options. Expert Opin Pharmacother. 2016 Dec;17(17):2319-2330. Epub 2016 Oct 31. Review. PubMed PMID: 27759440.
4: Freitas EO, Nico D, Alves-Silva MV, Morrot A, Clinch K, Evans GB, Tyler PC, Schramm VL, Palatnik-de-Sousa CB. Immucillins ImmA and ImmH Are Effective and Non-toxic in the Treatment of Experimental Visceral Leishmaniasis. PLoS Negl Trop Dis. 2015 Dec 23;9(12):e0004297. doi: 10.1371/journal.pntd.0004297. eCollection 2015 Dec. PubMed PMID: 26701750; PubMed Central PMCID: PMC4689457.
5: Chung CG, Poligone B. Cutaneous T cell Lymphoma: an Update on Pathogenesis and Systemic Therapy. Curr Hematol Malig Rep. 2015 Dec;10(4):468-76. doi: 10.1007/s11899-015-0293-y. Review. PubMed PMID: 26626770.
6: Freitas EO, Nico D, Guan R, Meyer-Fernandes JR, Clinch K, Evans GB, Tyler PC, Schramm VL, Palatnik-de-Sousa CB. Immucillins Impair Leishmania (L.) infantum chagasi and Leishmania (L.) amazonensis Multiplication In Vitro. PLoS One. 2015 Apr 24;10(4):e0124183. doi: 10.1371/journal.pone.0124183. eCollection 2015. PubMed PMID: 25909893; PubMed Central PMCID: PMC4409337.
7: Yamauchi T, Uzui K, Nishi R, Tasaki T, Ueda T. A nelarabine-resistant T-lymphoblastic leukemia CCRF-CEM variant cell line is cross-resistant to the purine nucleoside phosphorylase inhibitor forodesine. Anticancer Res. 2014 Sep;34(9):4885-92. PubMed PMID: 25202070.
8: Nascimento FP, Macedo-Júnior SJ, Pamplona FA, Luiz-Cerutti M, Córdova MM, Constantino L, Tasca CI, Dutra RC, Calixto JB, Reid A, Sawynok J, Santos AR. Adenosine A1 receptor-dependent antinociception induced by inosine in mice: pharmacological, genetic and biochemical aspects. Mol Neurobiol. 2015;51(3):1368-78. doi: 10.1007/s12035-014-8815-5. Epub 2014 Jul 27. PubMed PMID: 25064055.
9: Dummer R, Duvic M, Scarisbrick J, Olsen EA, Rozati S, Eggmann N, Goldinger SM, Hutchinson K, Geskin L, Illidge TM, Giuliano E, Elder J, Kim YH. Final results of a multicenter phase II study of the purine nucleoside phosphorylase (PNP) inhibitor forodesine in patients with advanced cutaneous T-cell lymphomas (CTCL) (Mycosis fungoides and Sézary syndrome). Ann Oncol. 2014 Sep;25(9):1807-12. doi: 10.1093/annonc/mdu231. Epub 2014 Jun 19. PubMed PMID: 24948692.
10: Donaldson TM, Cassera MB, Ho MC, Zhan C, Merino EF, Evans GB, Tyler PC, Almo SC, Schramm VL, Kim K. Inhibition and structure of Toxoplasma gondii purine nucleoside phosphorylase. Eukaryot Cell. 2014 May;13(5):572-9. doi: 10.1128/EC.00308-13. Epub 2014 Feb 28. PubMed PMID: 24585883; PubMed Central PMCID: PMC4060479.
11: Balakrishnan K, Ravandi F, Bantia S, Franklin A, Gandhi V. Preclinical and clinical evaluation of forodesine in pediatric and adult B-cell acute lymphoblastic leukemia. Clin Lymphoma Myeloma Leuk. 2013 Aug;13(4):458-66. doi: 10.1016/j.clml.2013.04.009. Epub 2013 Jun 15. PubMed PMID: 23773454; PubMed Central PMCID: PMC4102435.
12: Robak P, Robak T. Older and new purine nucleoside analogs for patients with acute leukemias. Cancer Treat Rev. 2013 Dec;39(8):851-61. doi: 10.1016/j.ctrv.2013.03.006. Epub 2013 Apr 6. Review. PubMed PMID: 23566572.
13: Ogura M. [Current development of new drugs in malignant lymphoma]. Nihon Rinsho. 2012 Apr;70 Suppl 2:715-30. Japanese. PubMed PMID: 23134034.
14: Wielgus-Kutrowska B, Breer K, Hashimoto M, Hikishima S, Yokomatsu T, Narczyk M, Dyzma A, Girstun A, Staroń K, Bzowska A. Trimeric purine nucleoside phosphorylase: exploring postulated one-third-of-the-sites binding in the transition state. Bioorg Med Chem. 2012 Nov 15;20(22):6758-69. doi: 10.1016/j.bmc.2012.08.045. Epub 2012 Sep 17. PubMed PMID: 23040896.
15: Deves C, de Assunção TM, Ducati RG, Campos MM, Basso LA, Santos DS, Batista EL Jr. The transition state analog inhibitor of Purine Nucleoside Phosphorylase (PNP) Immucillin-H arrests bone loss in rat periodontal disease models. Bone. 2013 Jan;52(1):167-75. doi: 10.1016/j.bone.2012.09.026. Epub 2012 Sep 28. PubMed PMID: 23026564.
16: Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88. Review. PubMed PMID: 22591387.
17: Ogura M, Tsukasaki K, Nagai H, Uchida T, Oyama T, Suzuki T, Taguchi J, Maruyama D, Hotta T, Tobinai K. Phase I study of BCX1777 (forodesine) in patients with relapsed or refractory peripheral T/natural killer-cell malignancies. Cancer Sci. 2012 Jul;103(7):1290-5. doi: 10.1111/j.1349-7006.2012.02287.x. Epub 2012 Apr 30. PubMed PMID: 22448814.
18: Baleydier F, Domenech C, Thomas X. [Novel conventional therapies in onco-hemathology]. Bull Cancer. 2011 Aug;98(8):901-13. doi: 10.1684/bdc.2011.1412. Review. French. PubMed PMID: 21865110.
19: Homminga I, Zwaan CM, Manz CY, Parker C, Bantia S, Smits WK, Higginbotham F, Pieters R, Meijerink JP. In vitro efficacy of forodesine and nelarabine (ara-G) in pediatric leukemia. Blood. 2011 Aug 25;118(8):2184-90. doi: 10.1182/blood-2011-02-337840. Epub 2011 Jul 5. PubMed PMID: 21730354.
20: Iqbal J, Müller CE. High-sensitivity capillary electrophoresis method for monitoring purine nucleoside phosphorylase and adenosine deaminase reactions by a reversed electrode polarity switching mode. J Chromatogr A. 2011 Jul 22;1218(29):4764-71. doi: 10.1016/j.chroma.2011.04.085. Epub 2011 May 7. PubMed PMID: 21664618.
PubChem Compound 444499
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator